![molecular formula C18H15ClN4O B15283015 2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide](/img/structure/B15283015.png)
2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide
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Overview
Description
2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities .
Preparation Methods
The synthesis of 2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. Common reagents include formic acid, aromatic aldehydes, and cyanogen bromide .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups .
Scientific Research Applications
2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-(2,2,2-trifluoroethyl benzimidazole): Known for its androgen receptor modulation.
5,6-dichloro-1H-benzoimidazol-2-yl: Exhibits good muscle agonism and prostate inhibition.
Compared to these compounds, 2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide is unique due to its specific chemical structure and the range of biological activities it exhibits .
Properties
Molecular Formula |
C18H15ClN4O |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C18H15ClN4O/c1-20-17(24)11-23-16(12-6-8-13(19)9-7-12)10-22-15-5-3-2-4-14(15)21-18(22)23/h2-10H,11H2,1H3,(H,20,24) |
InChI Key |
YMEWTFCWAVCMGT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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